6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine
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Overview
Description
6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core with a 2-methylphenyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the cyclization of 2-aminothiazoles with halo carbonyl compounds . One common method includes the reaction of 2-aminothiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole: A closely related compound with similar structural features but different substituents.
Benzimidazole: Another heterocyclic compound with a similar core structure but different biological activities.
Uniqueness
6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylphenyl group enhances its lipophilicity and may contribute to its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C12H11N3S/c1-8-4-2-3-5-9(8)10-11(13)15-6-7-16-12(15)14-10/h2-7H,13H2,1H3 |
InChI Key |
IAVSQJPOCWKLDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N3C=CSC3=N2)N |
Origin of Product |
United States |
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